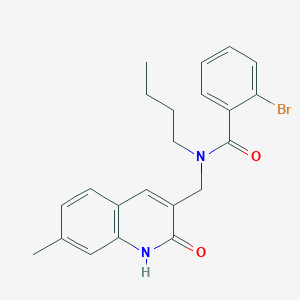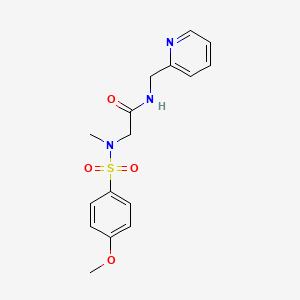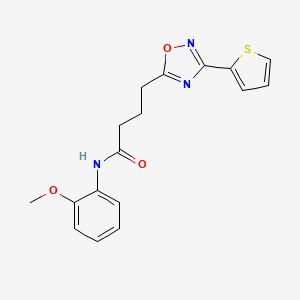
N-(2-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as MTB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. MTB belongs to the class of oxadiazole derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
作用机制
The mechanism of action of N-(2-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but studies have suggested that it targets specific signaling pathways involved in cancer cell growth and proliferation. This compound has been found to inhibit the activation of Akt, a protein kinase that plays a critical role in cell survival and proliferation. This compound has also been found to inhibit the expression of cyclin D1, a protein that promotes cell cycle progression. Additionally, this compound has been found to induce the expression of p53, a tumor suppressor protein that plays a critical role in regulating cell growth and preventing cancer development.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that this compound exhibits antioxidant activity, which may contribute to its anticancer properties. This compound has also been found to inhibit the activity of matrix metalloproteinases, enzymes that play a critical role in cancer cell invasion and metastasis. Additionally, this compound has been found to modulate the expression of genes involved in inflammation and immune response.
实验室实验的优点和局限性
One advantage of N-(2-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide for lab experiments is its relatively low toxicity compared to other anticancer compounds. This compound has been found to have low toxicity in normal cells, which may make it a promising candidate for cancer therapy. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-(2-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy. Other areas of research include exploring the potential of this compound for other biomedical applications, such as antimicrobial and anti-inflammatory therapy.
合成方法
N-(2-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a multistep reaction process. The first step involves the preparation of 2-methoxybenzoyl chloride by reacting 2-methoxybenzoic acid with thionyl chloride. The second step involves the preparation of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-amine by reacting thiophene-2-carboxylic acid hydrazide with phosphorus oxychloride. Finally, the two compounds are reacted together in the presence of a base to form this compound.
科学研究应用
N-(2-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been found to have potential applications in biomedical research, particularly in the field of cancer research. Studies have shown that this compound exhibits cytotoxic effects on cancer cells, including breast cancer, lung cancer, and leukemia cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
属性
IUPAC Name |
N-(2-methoxyphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-22-13-7-3-2-6-12(13)18-15(21)9-4-10-16-19-17(20-23-16)14-8-5-11-24-14/h2-3,5-8,11H,4,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVZGMIGPSPVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

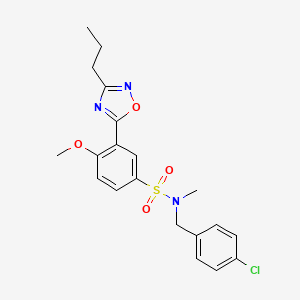
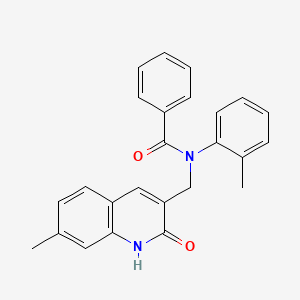
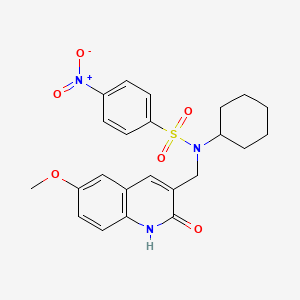

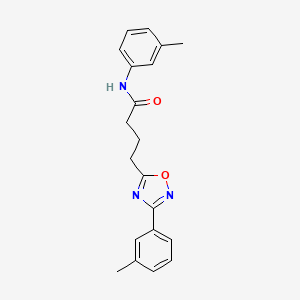

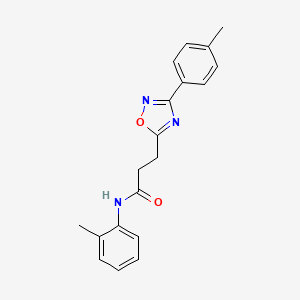
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7703319.png)

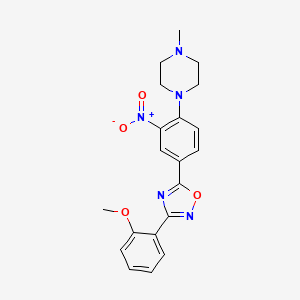
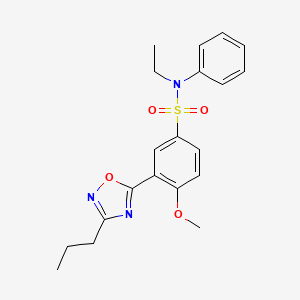
![3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703366.png)
